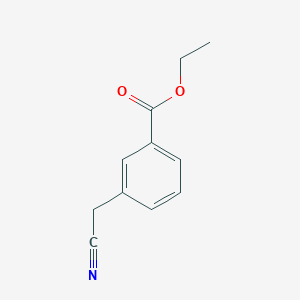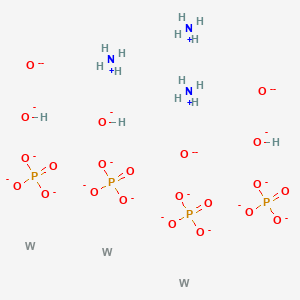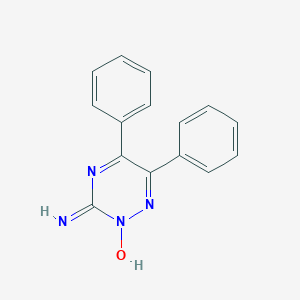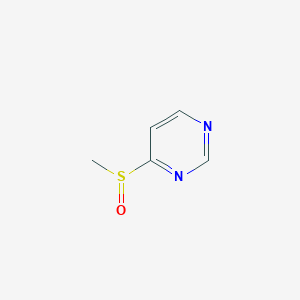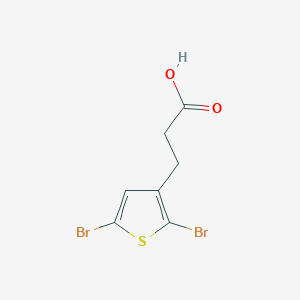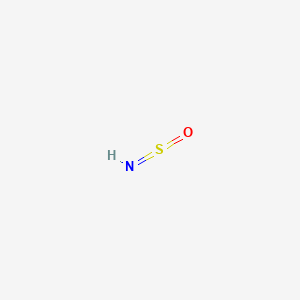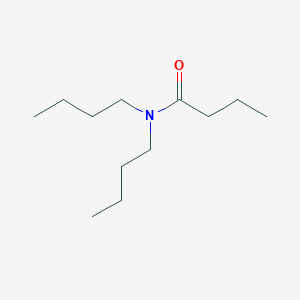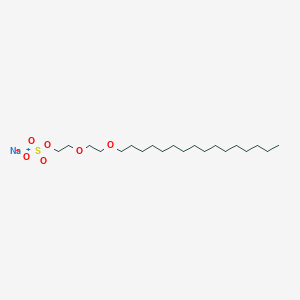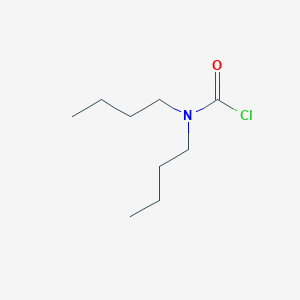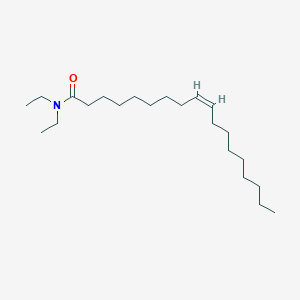
(Z)-N,N-Diethyl-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N-Diethyl-9-octadecenamide, commonly known as DEET, is a colorless and odorless liquid that was first synthesized in 1953. It is widely used as an effective insect repellent and is considered one of the most effective and widely used insecticides in the world. DEET has been extensively studied for its chemical properties, mechanism of action, and its effectiveness in repelling insects.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. DEET is thought to mask these chemicals, making it difficult for insects to locate their prey.
Efectos Bioquímicos Y Fisiológicos
DEET has been shown to have a low level of toxicity in humans and animals, and it is generally considered safe when used as directed. However, some studies have suggested that prolonged exposure to DEET can cause skin irritation, headaches, and dizziness. It is also known to be toxic to some aquatic organisms, and it is recommended that DEET be used with caution around water sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory experiments to study the effects of insecticides and repellents on insect behavior. It is a well-established tool for studying the mechanisms of insect behavior and the development of new insecticides and repellents. However, the use of DEET in laboratory experiments is limited by its potential toxicity to humans and animals, and it is recommended that appropriate safety measures be taken when handling DEET in the laboratory.
Direcciones Futuras
There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications. These include:
1. Development of new insecticides and repellents that are more effective and less toxic than DEET.
2. Investigation of the long-term effects of DEET exposure on human health and the environment.
3. Exploration of the use of DEET in controlling the spread of insect-borne diseases, such as malaria and Zika virus.
4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Investigation of the potential use of DEET in other areas, such as agriculture and industrial applications.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized through a multi-step process, and its mechanism of action is not fully understood. DEET has a low level of toxicity in humans and animals, but caution should be taken when handling it in the laboratory. There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications.
Métodos De Síntesis
DEET is synthesized through a multi-step process that involves the reaction between diethylamine and 2-methyl-3-pentanone. The reaction is carried out in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then purified through a series of chemical reactions and distillation processes to obtain pure DEET.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its effectiveness in repelling insects, and its potential use in controlling insect-borne diseases. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is also used in the production of insecticides and repellents for agricultural and industrial use.
Propiedades
Número CAS |
13653-23-1 |
|---|---|
Nombre del producto |
(Z)-N,N-Diethyl-9-octadecenamide |
Fórmula molecular |
C22H43NO |
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
(Z)-N,N-diethyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |
Clave InChI |
ANBZTKMYPDMODS-YPKPFQOOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
Otros números CAS |
13653-23-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



